Dimethyl fluoren-9-ylidene malonate

Overview

Description

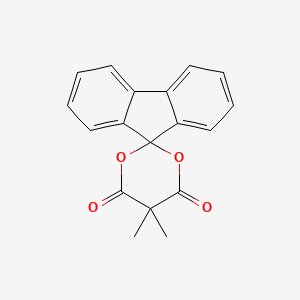

Dimethyl fluoren-9-ylidene malonate is an organic compound with the chemical formula C18H14O4. It is characterized by the presence of a fluorenylidene group attached to a malonate ester. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl fluoren-9-ylidene malonate can be synthesized through several methods. One common approach involves the reaction of fluorenone with dimethyl malonate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, forming the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl fluoren-9-ylidene malonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.

Substitution: Nucleophilic substitution reactions can occur at the malonate ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Fluorenyl derivatives.

Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound is widely used in synthesizing complex organic molecules.

- Ligand in Coordination Chemistry : It serves as a ligand for metal complexes, facilitating various catalytic reactions.

Biology

- Potential Biological Activity : Research indicates that dimethyl fluoren-9-ylidene malonate may interact with biomolecules, influencing cellular pathways. For instance, related compounds have shown potential in promoting cardiomyocyte proliferation.

Medicine

- Pharmaceutical Precursor : Ongoing studies are exploring its potential as a precursor for pharmaceutical compounds, particularly those targeting cancer therapies.

Industry

- Materials Science : The compound is utilized in producing polymers and materials with specific properties due to its unique structural characteristics.

Table 1: Enantioselectivity in Friedel-Crafts Reactions

| Ligand Type | Metal Complex | Enantioselectivity (%) |

|---|---|---|

| Bis(oxazoline) derived from this compound | Cu(OTf)₂ | Up to 88% |

This table summarizes the enantioselectivity achieved using this compound-derived ligands in catalytic reactions .

| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| N-(4-methoxyphenyl)-N-(9H-fluoren-9-ylidene)amine | Anticancer | MCF-7 (Breast Cancer) | Low Micromolar Range |

| Dimethyl malonate | Cardiomyocyte Proliferation | Adult Rat Cardiomyocytes | Not Documented |

This table illustrates the biological activities of compounds related to this compound, highlighting its potential applications in cancer treatment and cardiomyocyte proliferation.

Mechanism of Action

The mechanism of action of dimethyl fluoren-9-ylidene malonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorenylidene group can undergo electrophilic and nucleophilic reactions, while the malonate ester groups can participate in condensation and substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Dimethyl malonate: A simpler ester with similar reactivity but lacking the fluorenylidene group.

Fluorenone: Contains the fluorenylidene group but lacks the malonate ester functionality.

Diethyl fluoren-9-ylidene malonate: Similar structure but with ethyl esters instead of methyl esters.

Uniqueness

Dimethyl fluoren-9-ylidene malonate is unique due to the combination of the fluorenylidene group and malonate ester functionality. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

Dimethyl fluoren-9-ylidene malonate is a compound of significant interest in both synthetic organic chemistry and biological research. Its unique structure allows for a variety of chemical reactions, particularly in the formation of bis(oxazoline) ligands, which have been shown to exhibit notable biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving condensation reactions with active methylene compounds. The synthesis typically yields C2-symmetric bis(oxazoline) ligands that are valuable in asymmetric catalysis.

Target Interactions

This compound primarily interacts with metal ions to form complexes. For instance, the Cu(OTf)2 complex derived from this compound exhibits moderate to good enantioselectivity (up to 88% ee) in Friedel-Crafts reactions involving indoles and arylidene malonates .

Biochemical Pathways

The compound influences several biochemical pathways, notably the Friedel-Crafts reaction pathway. It has been observed to promote enantioselective product formation, which is critical in the synthesis of pharmaceuticals and agrochemicals.

Cardiomyocyte Proliferation

Research indicates that related compounds, such as dimethyl malonate, can stimulate adult cardiomyocyte proliferation and heart regeneration. This effect suggests that this compound may also possess similar properties.

Neuroprotective Effects

A study on dimethyl malonate (DMM) demonstrated its ability to regulate microglial activation and polarization in a mouse model of ischemic stroke. DMM treatment resulted in reduced cerebral infarct volume and improved neurological function by inhibiting neuroinflammation and protecting the blood-brain barrier (BBB) .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Enantioselective catalysis; potential cardioprotective effects | Contains both fluorenylidene and malonate groups |

| Dimethyl Malonate | Promotes cardiomyocyte proliferation | Simpler structure without fluorenylidene group |

| Fluorenone | Antitumor activity | Lacks malonate functionality |

| Diethyl Fluoren-9-ylidene Malonate | Similar reactivity but different ester functionality | Ethyl esters instead of methyl esters |

Case Studies

- Cardiomyocyte Proliferation : In a rat model of type 2 diabetes, dimethyl malonate was shown to promote cardiomyocyte proliferation, suggesting potential applications in cardiac regeneration therapies.

- Neuroinflammation : In a transient middle cerebral artery occlusion (tMCAO) mouse model, DMM reduced the activation of pro-inflammatory M1 microglia while promoting anti-inflammatory M2 microglia, indicating its role in neuroprotection following ischemic injury .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing dimethyl fluoren-9-ylidene malonate, and how can reaction conditions be systematically optimized?

This compound is typically synthesized via malonate esterification or condensation reactions. For example, describes a malonate-based synthesis using Grignard reagents (e.g., o-tolylmagnesium bromide) in THF under reflux conditions, achieving yields up to 80% . To optimize synthesis:

- Catalyst Screening : Test alternative catalysts (e.g., BTEAC, Cs₂CO₃) to improve reaction efficiency.

- Solvent Selection : Compare polar aprotic solvents (DMF, THF) to enhance solubility and reaction kinetics.

- Temperature Gradients : Perform controlled reflux experiments (e.g., 60–100°C) to identify temperature-dependent yield trends.

- Purification : Use column chromatography with silica gel and monitor purity via HPLC or NMR (as in ) .

Q. Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., ) confirms molecular geometry and intermolecular interactions, with CCDC deposition recommended for validation .

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves malonate ester protons (δ 3.7–4.1 ppm) and fluorenyl aromatic signals (δ 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 322.12 for C₁₉H₁₄O₄) .

Q. Basic: How does the electron-deficient fluorenylidene moiety influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

The fluorenylidene group acts as a dienophile in Diels-Alder reactions due to its conjugated π-system. For methodological analysis:

- Kinetic Studies : Monitor reaction rates under varying temperatures and electron-rich dienes (e.g., anthracene).

- Theoretical Calculations : Use DFT to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity (see for theoretical frameworks) .

Q. Advanced: What strategies can elucidate the photophysical properties of this compound for sensing applications?

- UV-Vis and Fluorescence Spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity (e.g., toluene vs. DMF) to assess solvatochromism.

- Quantum Yield Calculations : Compare with reference fluorophores (e.g., fluorescein) using integrated sphere methods.

- Time-Resolved Studies : Use TCSPC (time-correlated single-photon counting) to determine excited-state lifetimes .

Q. Advanced: How can mechanistic studies resolve contradictions in reported reaction pathways involving this compound?

- Isotopic Labeling : Introduce ¹³C or ²H at the malonate carbonyl to track intermediates via NMR.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient species during reactions.

- Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables (as per ) .

Q. Advanced: What precautions are critical for handling this compound in air-sensitive or high-temperature reactions?

- Glovebox Use : Conduct reactions under N₂/Ar to prevent oxidation.

- Thermal Stability Tests : Perform TGA/DSC to identify decomposition thresholds (>200°C).

- PPE Compliance : Use nitrile gloves and fume hoods, as specified in for fluorenyl derivatives .

Q. Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

- Dose-Response Curves : Test cytotoxicity across multiple cell lines (e.g., HEK293, HepG2) using MTT assays.

- Metabolite Profiling : Use LC-MS to identify degradation products under physiological conditions.

- Literature Meta-Analysis : Apply bibliometric tools () to compare methodologies and identify bias .

Q. Advanced: What computational models best predict the compound’s behavior in supramolecular assemblies?

- Molecular Dynamics (MD) : Simulate stacking interactions in solvent environments (e.g., chloroform).

- Docking Studies : Model host-guest interactions with macrocycles (e.g., cucurbiturils) using AutoDock Vina.

- Crystal Packing Analysis : Use Mercury Software to analyze X-ray data () for non-covalent interactions .

Q. Advanced: How can researchers design experiments to probe the compound’s role in modulating enzyme activity?

- Kinetic Assays : Measure inhibition constants (Kᵢ) using purified enzymes (e.g., esterases) and malonate analogs.

- Structural Biology : Co-crystallize the compound with target enzymes for X-ray analysis.

- Mutagenesis : Engineer active-site residues to assess binding specificity (as in ’s reagent documentation) .

Properties

IUPAC Name |

5,5-dimethylspiro[1,3-dioxane-2,9'-fluorene]-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-17(2)15(19)21-18(22-16(17)20)13-9-5-3-7-11(13)12-8-4-6-10-14(12)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHINYVCUGACPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC2(C3=CC=CC=C3C4=CC=CC=C42)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.